molecular formula C7H7IN2O3 B8120012 4-Iodo-2-methoxy-6-nitro-phenylamine

4-Iodo-2-methoxy-6-nitro-phenylamine

Cat. No. B8120012
M. Wt: 294.05 g/mol
InChI Key: VKEADNFWTIBIQT-UHFFFAOYSA-N
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Patent
US08030497B2

Procedure details

A mixture of 6.2 g (36.9 mmol) 2-methoxy-6-nitro-phenylamine, 9.4 g (37 mmol) iodine and 5.8 g (18.5 mmol) silver sulfate in 90 ml glacial acetic acid is stirred at 60° C. for 12 h. The reaction mixture is cooled to room temperature, poured on water and extracted (3×) with ethyl acetate. The combined organic layers are washed with water (2×) and brine, dried over MgSO4, filtered and concentrated in vacuo. The residue is purified by flash-chromatography on silica gel (hexane:EtOAc=2:1) to afford 8.57 g of the title compound as bright red crystals.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:4]=1[NH2:12].[I:13]I>C(O)(=O)C.S([O-])([O-])(=O)=O.[Ag+2]>[I:13][C:7]1[CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:4]([NH2:12])=[C:3]([O:2][CH3:1])[CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)[N+](=O)[O-])N
Name
Quantity
9.4 g
Type
reactant
Smiles
II
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5.8 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
is stirred at 60° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
ADDITION
Type
ADDITION
Details
poured on water
EXTRACTION
Type
EXTRACTION
Details
extracted (3×) with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers are washed with water (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash-chromatography on silica gel (hexane:EtOAc=2:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
IC1=CC(=C(C(=C1)[N+](=O)[O-])N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.57 g
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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